molecular formula C42H70O13 B1246515 Leucanicidin

Leucanicidin

Cat. No.: B1246515
M. Wt: 783.0 g/mol
InChI Key: KFLYTTUTONVURR-ZJFPNZJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leucanicidin is primarily obtained through fermentation processes involving Streptomyces halstedii. The mycelia of Streptomyces halstedii are extracted with acetone, and the active substance is transferred to chloroform. The compound is then isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate solvent system and crystallized as needles from chloroform-hexane .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces halstedii under controlled conditions. The fermentation broth is subjected to solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Leucanicidin undergoes various chemical reactions, including hydrolysis, acetylation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Leucanicidin is similar to other macrolide compounds such as bafilomycins and hyglosidins. it is unique due to its glycosylated structure, which imparts distinct biological activities .

Comparison with Similar Compounds

This compound stands out due to its potent insecticidal activity and unique glycosylation, making it a valuable compound for both scientific research and practical applications.

Properties

Molecular Formula

C42H70O13

Molecular Weight

783.0 g/mol

IUPAC Name

(3Z,5E,11E,13E)-16-[4-[4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14+,22-15+,23-18+,31-19-/t24?,25?,26?,27?,28?,29-,30?,32?,33?,34?,35-,36+,37?,38?,39+,41-,42?/m0/s1

InChI Key

KFLYTTUTONVURR-ZJFPNZJHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC(OC(C2C)C(C)C)(C(C)C(C(C)C3C(/C=C/C=C(/CC(C(C(/C=C(/C=C(/C(=O)O3)\OC)\C)C)O)C)\C)OC)O)O)OC)O)O

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C

Synonyms

leucanicidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Leucanicidin
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